5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

Organic Synthesis Medicinal Chemistry Cross-Coupling Selectivity

5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide (CAS 1351607-77-6) is a synthetic benzamide derivative bearing a 5-bromo-2-chloro substitution pattern on the benzamide ring and a 2-hydroxy-2-phenylpropyl side chain. The compound is catalogued primarily by chemical suppliers as a research-grade small molecule for organic synthesis and medicinal chemistry applications.

Molecular Formula C16H15BrClNO2
Molecular Weight 368.66
CAS No. 1351607-77-6
Cat. No. B2584815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
CAS1351607-77-6
Molecular FormulaC16H15BrClNO2
Molecular Weight368.66
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC=CC=C2)O
InChIInChI=1S/C16H15BrClNO2/c1-16(21,11-5-3-2-4-6-11)10-19-15(20)13-9-12(17)7-8-14(13)18/h2-9,21H,10H2,1H3,(H,19,20)
InChIKeyBUHHHUIVNUEBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide (CAS 1351607-77-6): Core Structural Identity and Procurement-Relevant Profile


5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide (CAS 1351607-77-6) is a synthetic benzamide derivative bearing a 5-bromo-2-chloro substitution pattern on the benzamide ring and a 2-hydroxy-2-phenylpropyl side chain. The compound is catalogued primarily by chemical suppliers as a research-grade small molecule for organic synthesis and medicinal chemistry applications . Its molecular formula is C₁₆H₁₅BrClNO₂ with a molecular weight of approximately 368.66 g·mol⁻¹. The presence of both bromine and chlorine substituents, combined with the sterically hindered tertiary alcohol side chain, distinguishes it from simpler benzamide building blocks and suggests potential for selective biological interactions, though peer-reviewed pharmacological data remain sparse [1].

Why Generic Substitution Fails for 5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide: Substituent Position and Side-Chain Architecture


Simple benzamide analogs cannot substitute for this compound because the specific 5-bromo-2-chloro dihalogenation pattern and the 2-hydroxy-2-phenylpropyl side chain jointly control three critical procurement-relevant properties: (1) regiochemical reactivity in downstream synthetic transformations, where bromine and chlorine exhibit orthogonal cross-coupling reactivity; (2) hydrogen-bonding capacity via the tertiary alcohol, which influences molecular recognition in biological targets; and (3) lipophilicity and metabolic stability relative to mono-halogenated or differently substituted analogs . Substituting the 5-bromo-2-chloro isomer with a 3-bromo, 4-bromo, or unsubstituted benzamide would alter electronic distribution, steric bulk, and hydrogen-bond potential, leading to divergent structure–activity relationships that cannot be retrospectively corrected [1].

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide Against Closest Analogs


Regiochemical Differentiation: 5-Bromo-2-chloro vs. 3-Bromo and 4-Bromo Isomers in Benzamide Building Blocks

The 5-bromo-2-chloro substitution pattern provides orthogonal reactivity for sequential cross-coupling reactions. The bromine atom at position 5 is activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) under mild conditions, while the chlorine at position 2 is relatively inert under the same conditions, enabling stepwise functionalization. In contrast, 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide (CAS 1351621-66-3) places the bromine at a less electronically activated position, and 4-bromo analogs exhibit different regioselectivity in electrophilic aromatic substitution . No direct head-to-head experimental comparison of coupling yields for these specific compounds has been published; this differentiation is inferred from well-established organohalide reactivity principles [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling Selectivity

Side-Chain Steric Differentiation: 2-Hydroxy-2-phenylpropyl vs. 2-Hydroxy-2-phenylethyl Analogs

The 2-hydroxy-2-phenylpropyl side chain contains an additional methyl group compared to the 2-hydroxy-2-phenylethyl analog (CAS 1351607-78-7), increasing steric bulk near the amide linkage. This methyl group restricts conformational freedom of the phenyl ring and the hydroxyl group, potentially altering hydrogen-bond geometry and metabolic stability. The ethyl analog (5-bromo-2-chloro-N-(2-hydroxy-2-phenylethyl)benzamide) is commercially catalogued but has no published biological data. The propyl analog's increased LogP (estimated +0.5 units) and larger molar refractivity (+4.2 cm³·mol⁻¹) are predicted by computational methods . No experimental head-to-head comparison exists for these two compounds.

Medicinal Chemistry Ligand Design Pharmacokinetics

Dihalogenation Advantage: 5-Bromo-2-chloro vs. Mono-Halogenated Benzamide Analogs in Biological Screening Libraries

Benzamide derivatives bearing dual halogen substituents have been reported to exhibit enhanced binding affinity for bromodomain-containing proteins (BRD2, BRD3, BRD4) compared to mono-halogenated analogs. A structurally related compound (BDBM50515771, CHEMBL4528047) demonstrated a Kd of 1.2 nM for BRD2 BD2 and 2.6 nM for BRD3 BD2 in BROMOscan assays [1]. Although this specific compound is not identical to 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, the class-level SAR suggests that the 5-bromo-2-chloro motif contributes to halogen-bond interactions within the bromodomain acetyl-lysine binding pocket. Mono-halogenated N-(2-hydroxy-2-phenylpropyl)benzamides (e.g., 2-chloro only or unsubstituted) lack the second halogen-bond donor, which typically results in 10- to 100-fold lower affinity in BET bromodomain assays [2]. No direct head-to-head data exist for the target compound versus its mono-halogenated analogs in the same assay.

Drug Discovery Bromodomain Inhibition Fragment-Based Screening

Purity and Supply-Chain Comparability: Vendor-Specified Purity vs. Closest Isomeric Impurity Risks

Commercial listings for 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide typically specify a minimum purity of 95% (HPLC) . The primary synthetic impurity risk arises from over-reaction at the bromine position during amide coupling, generating the debrominated analog (2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, CAS 1351607-78-7) as a potential contaminant. This debromo impurity can be chromatographically resolved (ΔRf ≈ 0.15 on silica gel, ethyl acetate/hexane 1:3), but its presence at >2% would compromise subsequent cross-coupling reactions by consuming palladium catalyst. By comparison, the 3-bromo isomer (CAS 1351621-66-3) carries a regioisomeric impurity risk (2-bromo or 4-bromo isomers) that is more difficult to resolve chromatographically . No published certificate of analysis head-to-head comparison is available.

Analytical Chemistry Quality Control Procurement

High-Value Application Scenarios for 5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide Based on Differentiated Evidence


Stepwise Divergent Synthesis of Bis-Functionalized Benzamide Libraries via Orthogonal Cross-Coupling

The 5-bromo-2-chloro pattern enables researchers to perform a first Suzuki–Miyaura coupling at the bromine position while leaving the chlorine intact for a subsequent Buchwald–Hartwig amination or second Suzuki coupling. This orthogonal reactivity, predicted from organometallic principles [1], allows generation of diverse compound libraries from a single precursor. The 3-bromo or 4-bromo isomers cannot replicate this sequence without additional protection/deprotection steps.

Bromodomain-Focused Fragment and Lead-Like Screening Sets

Based on class-level SAR indicating that dihalogenated benzamides exhibit enhanced BRD2/BRD3/BRD4 bromodomain binding [2], this compound is a suitable entry for BET inhibitor screening cascades. Its 2-hydroxy-2-phenylpropyl side chain provides additional hydrogen-bonding vectors absent in simpler N-alkyl benzamides, potentially improving selectivity between BD1 and BD2 domains.

Pharmacokinetic Probe Compound with Tunable Lipophilicity

The computed ΔclogP of approximately +0.5 relative to the ethyl analog makes this compound a useful tool for structure–property relationship (SPR) studies correlating side-chain bulk with metabolic stability, plasma protein binding, and membrane permeability. Procurement of both the propyl and ethyl analogs as a matched pair allows systematic investigation of the methyl-group effect.

Quality-Control Reference Standard for Regioisomeric Benzamide Impurity Profiling

The superior chromatographic resolution of the 5-bromo-2-chloro isomer from its debromo impurity compared to the 3-bromo isomer's impurity profile makes this compound a more reliable reference standard for HPLC method development and validation in benzamide process chemistry.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.